
N-(1-Benzyl-1H-pyrazol-5-yl)-2-methylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1-Benzyl-1H-pyrazol-5-yl)amino)-2-methylpropanoic acid is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrazole ring, which is known for its versatility in medicinal chemistry and other scientific domains.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Benzyl-1H-pyrazol-5-yl)amino)-2-methylpropanoic acid typically involves the reaction of 1-benzyl-1H-pyrazol-5-amine with diethyl 2-(1-ethoxyethylidene)malonate. The reaction is carried out under nitrogen atmosphere at a temperature of 120°C for 12 hours . This method ensures the formation of the desired compound with high purity and yield.
Industrial Production Methods
While specific industrial production methods for 2-((1-Benzyl-1H-pyrazol-5-yl)amino)-2-methylpropanoic acid are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Análisis De Reacciones Químicas
Types of Reactions
2-((1-Benzyl-1H-pyrazol-5-yl)amino)-2-methylpropanoic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-((1-Benzyl-1H-pyrazol-5-yl)amino)-2-methylpropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-((1-Benzyl-1H-pyrazol-5-yl)amino)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
2-((1-Benzyl-1H-pyrazol-5-yl)amino)-2-methylpropanoic acid is unique due to its specific structural features, such as the presence of both a pyrazole ring and a methylpropanoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Número CAS |
135098-47-4 |
|---|---|
Fórmula molecular |
C14H17N3O2 |
Peso molecular |
259.30 g/mol |
Nombre IUPAC |
2-[(2-benzylpyrazol-3-yl)amino]-2-methylpropanoic acid |
InChI |
InChI=1S/C14H17N3O2/c1-14(2,13(18)19)16-12-8-9-15-17(12)10-11-6-4-3-5-7-11/h3-9,16H,10H2,1-2H3,(H,18,19) |
Clave InChI |
IZEJLUVTWHHDJR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(=O)O)NC1=CC=NN1CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-oxaheptacyclo[13.10.2.02,10.04,8.012,26.016,21.023,27]heptacosa-1(25),2,4(8),9,12(26),13,15(27),16,18,20,23-undecaene-5,7,11,22-tetrone](/img/structure/B12880185.png)
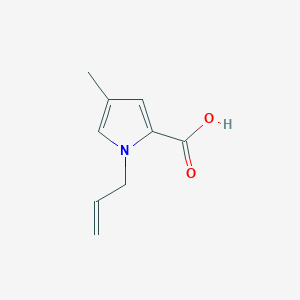
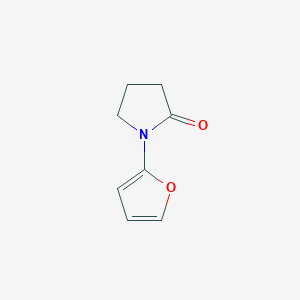
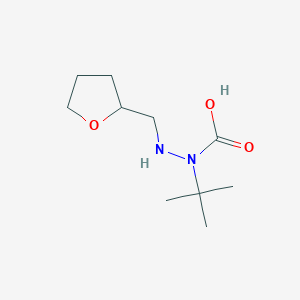
![[(1R,2R)-2-azanidylcyclohexyl]azanide;2-[(2-methoxyacetyl)amino]propanedioate;platinum(4+)](/img/structure/B12880212.png)
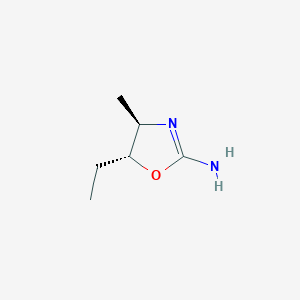
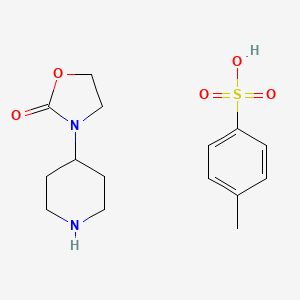
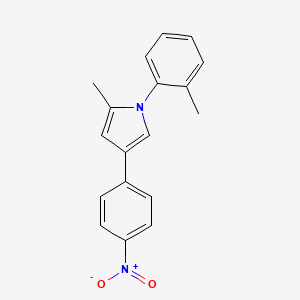

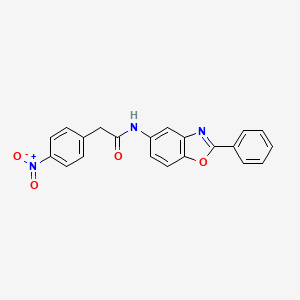

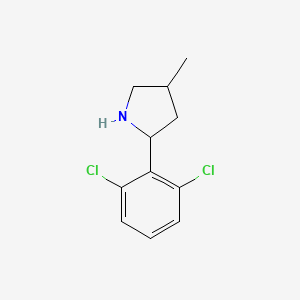
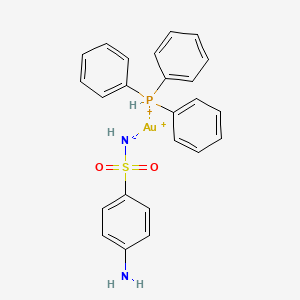
![2-[Methyl(2-oxooxolan-3-yl)amino]benzoic acid](/img/structure/B12880284.png)
